molecular formula C6H7NO B6229690 3-isocyanatocyclopent-1-ene CAS No. 1838123-51-5

3-isocyanatocyclopent-1-ene

Cat. No.: B6229690
CAS No.: 1838123-51-5
M. Wt: 109.1
InChI Key:
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Description

3-isocyanatocyclopent-1-ene is a chemical compound with a molecular weight of 109.13 . It is widely used in various industries .


Synthesis Analysis

The synthesis of this compound involves a variety of processes. For instance, a study has reported the use of triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h1,3,6H,2,4H2 . Further analysis of the molecular structure can be done using tools like MolView and VESTA .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. A synthetic chemist’s guide to electroanalytical tools for studying reaction mechanisms provides insights into the study of synthetic reaction mechanisms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, structure, and purity . More detailed information about its properties can be found on ChemicalBook .

Safety and Hazards

3-isocyanatocyclopent-1-ene can cause serious eye irritation and can be fatal if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of 3-isocyanatocyclopent-1-ene research could involve its potential applications in various fields. For instance, a large number of osmium complexes with osmium in different oxidation states (II, III, IV, VI) have been reported recently to exhibit good antiproliferative activity in cancer cell lines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-isocyanatocyclopent-1-ene can be achieved through a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Phosgene", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with phosgene in the presence of sodium hydroxide to form 3-chlorocyclopent-1-ene.", "Step 2: 3-chlorocyclopent-1-ene is then reacted with sodium bicarbonate in methanol to form 3-methoxycarbonylcyclopent-1-ene.", "Step 3: 3-methoxycarbonylcyclopent-1-ene is then reacted with hydrochloric acid to form 3-hydroxycyclopent-1-ene.", "Step 4: 3-hydroxycyclopent-1-ene is then reacted with phosgene in the presence of sodium hydroxide to form 3-isocyanatocyclopent-1-ene.", "Step 5: The final product is isolated and purified by standard techniques such as distillation and recrystallization." ] }

CAS No.

1838123-51-5

Molecular Formula

C6H7NO

Molecular Weight

109.1

Purity

95

Origin of Product

United States

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